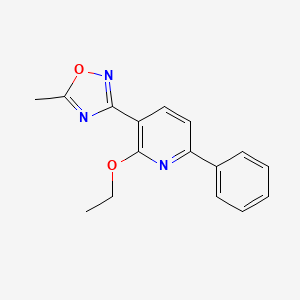
4-nitro-N-(4-oxo-2-pyridin-3-yl-1,4-dihydroquinazolin-3(2H)-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-NITRO-N-[4-OXO-2-(PYRIDIN-3-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, a pyridine ring, and a nitrobenzamide moiety, making it a versatile candidate for research in medicinal chemistry and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-N-[4-OXO-2-(PYRIDIN-3-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol and water, and reagents such as hydrochloric acid and ammonium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like crystallization and chromatography is also common to achieve the desired product specifications.
化学反応の分析
Types of Reactions
4-NITRO-N-[4-OXO-2-(PYRIDIN-3-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the benzamide moiety .
科学的研究の応用
4-NITRO-N-[4-OXO-2-(PYRIDIN-3-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its anti-tubercular activity and potential as an anti-cancer agent.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 4-NITRO-N-[4-OXO-2-(PYRIDIN-3-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor or receptor modulator. The compound’s quinazoline core is known to interact with various biological pathways, potentially inhibiting key enzymes involved in disease progression .
類似化合物との比較
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives: Studied for their antimicrobial and antiproliferative activities.
Uniqueness
4-NITRO-N-[4-OXO-2-(PYRIDIN-3-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE stands out due to its unique combination of a quinazoline core, pyridine ring, and nitrobenzamide moiety. This structure provides a versatile platform for modifications, making it a valuable compound for various research applications.
特性
分子式 |
C20H15N5O4 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
4-nitro-N-(4-oxo-2-pyridin-3-yl-1,2-dihydroquinazolin-3-yl)benzamide |
InChI |
InChI=1S/C20H15N5O4/c26-19(13-7-9-15(10-8-13)25(28)29)23-24-18(14-4-3-11-21-12-14)22-17-6-2-1-5-16(17)20(24)27/h1-12,18,22H,(H,23,26) |
InChIキー |
NMSKHGOGNAJRIG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CN=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-Cyano-N-(3-methoxypropyl)-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide](/img/structure/B11587120.png)
![methyl 4-ethyl-5-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11587123.png)
![5-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B11587125.png)
![6-(ethylsulfanyl)-3,3-dimethyl-8-(pyrrolidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11587128.png)
![(5Z)-5-(2,4-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11587130.png)

![4,6-dimethyl-1-octan-2-yl-2H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B11587146.png)
![{4-Amino-6-[(3-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl cyclohexyl(methyl)dithiocarbamate](/img/structure/B11587156.png)
![(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11587158.png)
![prop-2-en-1-yl 2-[1-(4-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11587168.png)
![2-(2,5-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B11587172.png)
![(2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide](/img/structure/B11587181.png)
![methyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11587195.png)
![Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(4-methyl-3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11587203.png)
